(R)-Warfarin-d5

Description

Contextualizing Deuterated Analogues in Contemporary Scientific Inquiry

Deuterated analogues, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612) (a stable isotope of hydrogen), are powerful tools in scientific research. nih.govmext.go.jp This subtle change, the addition of a neutron, can lead to significant improvements in the pharmacokinetic or toxicity profiles of drugs. nih.gov This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond. mext.go.jp This "kinetic isotope effect" is a cornerstone of using deuterated compounds in research. symeres.com

The application of deuterated compounds has evolved from being primarily used as tracers to the development of new drugs with improved properties. nih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, demonstrating the therapeutic potential of this approach. nih.gov Beyond pharmaceuticals, deuterated compounds are also instrumental in materials science and for enhancing the properties of molecules like fluorophores. nih.gov

Research Significance of (R)-Warfarin-d5 as a Chiral Probe and Analytical Standard

Warfarin (B611796) is a widely used anticoagulant that exists as a racemic mixture of two enantiomers: (S)-warfarin and (R)-warfarin. The (S)-enantiomer is significantly more potent than the (R)-enantiomer. tandfonline.comfrontiersin.org The two enantiomers are metabolized by different cytochrome P450 enzymes, leading to distinct metabolic profiles. tandfonline.comnih.gov

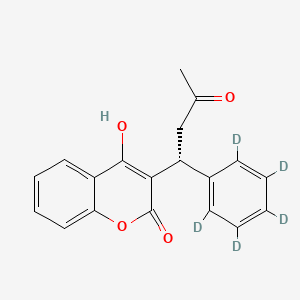

This compound , with its five deuterium atoms on the phenyl group, plays a crucial role in studying the complex pharmacology of warfarin. caymanchem.comaustinpublishinggroup.com

As an Analytical Standard: this compound is widely used as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.comclearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte (in this case, warfarin) that is added to samples at a known concentration. Because the internal standard and the analyte behave similarly during sample preparation and analysis, any variations in the procedure will affect both compounds equally. This allows for more accurate and precise quantification of the analyte.

The distinct mass of this compound (due to the five deuterium atoms) allows it to be easily separated from unlabeled warfarin in a mass spectrometer, making it an ideal internal standard. austinpublishinggroup.com Its use is essential for the development and validation of analytical methods for quantifying warfarin enantiomers and their metabolites in biological samples like plasma. austinpublishinggroup.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[(1R)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWKTKQMONHTI-VLGPFOJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation for R Warfarin D5

Enantioselective Synthesis Strategies for Warfarin (B611796) Derivatives

The synthesis of a single enantiomer of Warfarin, such as the (R)-isomer, is crucial as the two enantiomers exhibit different physiological activities. mdpi.com The primary route to chiral Warfarin is the asymmetric Michael addition of 4-hydroxycoumarin (B602359) to an appropriate α,β-unsaturated ketone.

Chiral Auxiliaries and Catalytic Approaches in Stereospecific Synthesis

The stereospecific synthesis of (R)-Warfarin is most commonly achieved through organocatalysis. philarchive.org Chiral primary amines and their derivatives have proven to be effective catalysts for this transformation. philarchive.orgrsc.org These catalysts activate the α,β-unsaturated ketone by forming a chiral iminium ion intermediate. This intermediate then reacts with 4-hydroxycoumarin in a stereocontrolled manner, leading to the preferential formation of one enantiomer.

Several classes of organocatalysts have been successfully employed, including:

Primary amine-phosphinamide bifunctional catalysts: These have been shown to afford Warfarin and its analogs in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). rsc.org

Cinchona alkaloids: These naturally derived catalysts can produce (S)-Warfarin with high yield and enantioselectivity. mdpi.comnih.gov To obtain (R)-Warfarin, the corresponding pseudo-enantiomeric cinchona alkaloid would be used.

(1R,2R)-1,2-Diphenylethylenediamine (DPEN) derivatives: These are commercially available and effective organocatalysts for the synthesis of either Warfarin enantiomer. claremont.eduresearchgate.netacs.org For the synthesis of (R)-Warfarin, the (R,R)-DPEN catalyst is utilized. mdpi.comresearchgate.net

Natural amino acids: L-arginine has been identified as a catalyst that favors the production of (R)-Warfarin. mdpi.com

The general mechanism involves the formation of an iminium ion between the chiral amine catalyst and the enone, which then undergoes a stereoselective Michael addition with 4-hydroxycoumarin. philarchive.orgmdpi.com

Optimization of Reaction Conditions for Enantiomeric Purity

Achieving high enantiomeric purity requires careful optimization of several reaction parameters. The choice of solvent can significantly impact both the reaction yield and the enantioselectivity. mdpi.comphilarchive.org For instance, in some systems, a mixture of tetrahydrofuran (B95107) (THF) and water has been shown to improve the reaction outcome. mdpi.com Temperature also plays a crucial role, with many of these reactions being performed at ambient temperature. claremont.eduacs.org

The catalyst loading is another critical factor. Typically, a catalytic amount, often around 10 mol%, is sufficient to promote the reaction efficiently. researchgate.net In some cases, the use of additives or co-catalysts, such as Lewis acids like LiClO₄ or Brønsted acids like acetic acid, can enhance the enantioselectivity. researchgate.net

Purification of the final product is often achieved through recrystallization or column chromatography. claremont.eduresearchgate.netacs.org Recrystallization, in particular, can be a highly effective method for enhancing the enantiomeric excess of the product, sometimes to over 99% ee. mdpi.comresearchgate.net

Table 1: Comparison of Catalytic Systems for Enantioselective Warfarin Synthesis This interactive table summarizes various catalytic systems and their reported effectiveness.

| Catalyst | Co-catalyst/Additive | Solvent | Yield (%) | Enantiomeric Excess (% ee) | Target Enantiomer | Reference |

|---|---|---|---|---|---|---|

| Primary amine-phosphinamide | - | Toluene | up to 99 | up to 99 | (R/S) | rsc.org |

| (R,R)-DPEN | - | THF/AcOH | 40-95 | 80-100 (after recrystallization) | (R) | mdpi.comresearchgate.net |

| Cinchona-derived primary amine | Trifluoroacetic acid | Dioxane | 99 | 96 | (S) | mdpi.com |

| L-Arginine | - | DMSO/H₂O | - | 37 (±9) | (R) | mdpi.com |

| (R,R)-C8 / LiClO₄ | LiClO₄ | 2-MeTHF | - | >99 | (R) | philarchive.orgresearchgate.net |

| Quinoline-derived 1,2-diamines | (R)-Mandelic acid | Water | - | up to 99 | (R) | philarchive.orgrsc.org |

Deuteration Techniques for Site-Specific Labeling (Phenyl-d5)

To synthesize (R)-Warfarin-d5, the phenyl group of one of the starting materials must be deuterated. This is typically achieved by using a deuterated version of benzaldehyde (B42025) or benzylideneacetone (B49655) in the Michael addition reaction. The synthesis of these deuterated precursors is a key step.

Methodologies for Introducing Deuterium (B1214612) Atoms into Organic Molecules

Several methods exist for the introduction of deuterium into aromatic rings. mdpi.com These can be broadly categorized as acid- or base-catalyzed exchange, and metal-catalyzed reactions. mdpi.com

For the preparation of a phenyl-d5 labeled compound, one common strategy involves starting with deuterated benzene (B151609) (C₆D₆). From there, standard organic transformations can be employed to build the desired molecule while preserving the deuterium labels. For example, Friedel-Crafts acylation of deuterated benzene could be used to produce deuterated acetophenone, a precursor to the required benzylideneacetone.

Another powerful technique is hydrogen isotope exchange (HIE), which allows for the direct replacement of hydrogen with deuterium on an existing molecule. researchgate.netacs.org This is often accomplished using a transition metal catalyst, such as those based on palladium, iridium, or rhodium, in the presence of a deuterium source like D₂O or D₂ gas. researchgate.netacs.orgchemrxiv.orgacs.org The regioselectivity of the exchange can often be controlled by directing groups present on the aromatic ring. chemrxiv.orgacs.org For example, a carboxylic acid group can direct deuteration to the ortho positions. chemrxiv.orgacs.org

A metal-free approach for aromatic HIE involves photoexcitation in deuterated hexafluoroisopropanol (HFIP-d2), which takes advantage of the increased basicity of the aromatic compound in its excited state. researchgate.net Deamination of anilines in the presence of a deuterium source like deuterated chloroform (B151607) (CDCl₃) also provides a route to specifically labeled aromatic compounds. acs.org

Characterization of Deuteration Efficiency and Isotopic Purity

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool for characterizing deuterated compounds. nih.govresearchgate.net By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be determined from the mass shift. The relative abundances of the different isotopologue peaks (M, M+1, M+2, etc.) allow for the calculation of isotopic purity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the specific sites of deuteration. acs.org For a phenyl-d5 labeled compound, the signals corresponding to the aromatic protons would be absent or significantly diminished. ²H (Deuterium) NMR spectroscopy can also be used to directly observe the deuterium nuclei, confirming their presence and location in the molecule.

Table 2: Analytical Techniques for Characterization of Deuteration This interactive table outlines the methods used to verify isotopic labeling.

| Technique | Information Provided | Key Features | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity, number of deuterium atoms incorporated. | High sensitivity, low sample consumption, provides relative abundance of isotopologues. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (¹H NMR) | Confirms the absence of hydrogen at labeled positions. | Disappearance of specific proton signals. | acs.org |

| Nuclear Magnetic Resonance (²H NMR) | Direct detection of deuterium atoms. | Confirms the presence and chemical environment of deuterium. |

Advances in Green Chemistry Principles for Warfarin Synthesis

The synthesis of Warfarin has also been a subject of interest in the context of green chemistry. claremont.eduresearchgate.net The goal is to develop more environmentally friendly synthetic routes that are safer, more efficient, and produce less waste.

Key aspects of green chemistry applied to Warfarin synthesis include:

Use of Organocatalysts: Organocatalysts are often considered a greener alternative to metal-based catalysts, as they can avoid contamination of the final product with toxic heavy metals. mdpi.comphilarchive.org

Ambient Reaction Conditions: Many of the organocatalytic syntheses of Warfarin can be performed at room temperature, which reduces energy consumption. claremont.eduacs.org

Aqueous Reaction Media: The development of catalytic systems that are effective in water is a significant advancement in green chemistry. rsc.org Efficient synthesis of Warfarin enantiomers has been achieved in an aqueous medium using quinoline-derived 1,2-diamine catalysts. philarchive.orgrsc.org This approach can also allow for the recovery and reuse of the catalytic system. philarchive.orgrsc.org

Atom Economy: Reactions like the Michael addition are inherently atom-economical as they involve the combination of two molecules without the loss of any atoms. Recrystallization as a purification method is also a green technique compared to chromatography, which uses large volumes of solvent. philarchive.org

Use of Greener Solvents: Research has explored the use of more environmentally benign solvents, such as 2-MeTHF, in the synthesis of Warfarin. philarchive.orgresearchgate.net

These green approaches not only make the synthesis more sustainable but can also lead to simpler and more cost-effective production processes. philarchive.org

Advanced Analytical Methodologies Utilizing R Warfarin D5

Role of (R)-Warfarin-d5 as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly when employing mass spectrometry, the use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. wuxiapptec.com A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for these applications. wuxiapptec.comlgcstandards.com this compound is a form of (R)-warfarin where five hydrogen atoms on the phenyl group have been replaced with deuterium (B1214612). caymanchem.com This isotopic labeling makes it an ideal internal standard for the quantification of warfarin (B611796) and its metabolites in complex biological matrices like plasma and urine. caymanchem.comaustinpublishinggroup.com

Principles of Internal Standard Application in Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive detection method, but its signal can be influenced by various factors during analysis. nih.gov An internal standard is a compound added in a known quantity to all samples, calibrators, and quality controls to correct for variability throughout the analytical process. wuxiapptec.com The quantification is based on the ratio of the analyte's response to the IS's response, which significantly improves the accuracy and precision of the measurement. wuxiapptec.com

Stable isotope-labeled internal standards like this compound are the preferred choice in LC-MS bioanalysis because they have nearly identical chemical and physical properties to the analyte. wuxiapptec.com This similarity ensures they behave alike during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com For instance, this compound co-elutes with (R)-warfarin, meaning they experience the same degree of ion suppression or enhancement from matrix components. wuxiapptec.comlgcstandards.com This co-elution is a critical factor in compensating for matrix effects. wuxiapptec.com

The specific mass-to-charge ratio (m/z) transitions monitored for quantification are distinct for the analyte and the deuterated internal standard. For example, in one method, the transition for warfarin was m/z 307.1 → 161.0, while for warfarin-d5 (B562945) it was m/z 312.2 → 255.1. austinpublishinggroup.com This distinction allows the mass spectrometer to differentiate between the analyte and the internal standard, ensuring accurate measurement of both.

Mitigation of Matrix Effects and Enhancement of Analytical Precision

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. wuxiapptec.comlgcstandards.com These effects can lead to inaccurate and imprecise results. lgcstandards.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. wuxiapptec.comlgcstandards.com

Because this compound has chemical and physical properties that are almost identical to the unlabeled (R)-warfarin, it is affected by the matrix in the same way. wuxiapptec.com This ensures that any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard. wuxiapptec.com By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a significant improvement in analytical precision. wuxiapptec.comnih.gov

Several studies have demonstrated the successful use of warfarin-d5 to achieve high accuracy and precision in complex matrices. nih.govnih.gov For instance, a method for determining warfarin enantiomers in human urine using warfarin-d5 as an internal standard reported intra- and inter-day accuracy and precision to be within ±9.0%, with negligible matrix effects observed. nih.gov Another study quantifying warfarin and its metabolites in human plasma using warfarin-d5 also reported satisfactory intra-day and inter-day accuracy and precision. austinpublishinggroup.com

Chiral Chromatographic Separation Techniques for Warfarin Enantiomers and Metabolites

Warfarin is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. sigmaaldrich.com The (S)-enantiomer is significantly more potent than the (R)-enantiomer. nih.gov Therefore, the ability to separate and individually quantify these enantiomers and their metabolites is crucial. Chiral chromatography is the primary technique used for this purpose. sepscience.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a widely used and effective method for the enantiomeric separation of warfarin and its metabolites. austinpublishinggroup.comnih.gov The choice of the chiral stationary phase is critical for achieving successful separation. sepscience.com

Several types of CSPs have been employed for warfarin analysis, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly common. sepscience.comchromatographyonline.com

Macrocyclic Glycopeptide-Based CSPs: Columns based on macrocyclic glycopeptides, such as the Astec CHIROBIOTIC V and V2, which utilize vancomycin (B549263) as the chiral selector, have proven to be highly effective for warfarin enantiomer separation. chromatographyonline.comkrackeler.com These columns operate well in both aqueous and polar organic mobile phases, making them compatible with LC-MS analysis. sigmaaldrich.com The CHIROBIOTIC V column has been successfully used to separate the enantiomers of warfarin and its hydroxylated metabolites in human plasma. eurjchem.comscite.ai One study reported that much better resolution of warfarin enantiomers was achieved with the CHIROBIOTIC V column compared to the CHIROBIOTIC T column using the same mobile phase. chromatographyonline.com

Polysaccharide-Based CSPs: Polysaccharide-based CSPs, such as those from the CHIRALPAK and CHIRALCEL series, are also widely used for warfarin enantiomer separation. sepscience.com A study reported the successful separation of warfarin's R- and S-isomers with high resolution using a Daicel CHIRALPAK® IG column with 100% methanol (B129727) as the mobile phase. sepscience.com Another report mentioned the separation of warfarin on 11 different CSPs, including various CHIRALPAK and CHIRALCEL columns. sepscience.com

The following table summarizes the findings of a study comparing different chiral stationary phases for the separation of warfarin enantiomers:

| Chiral Stationary Phase | Mobile Phase | Observations | Reference |

| Astec CHIROBIOTIC V | 10:90 Acetonitrile–1% Triethylammonium Acetate (pH 4.1) | Better resolution compared to CHIROBIOTIC T. | chromatographyonline.com |

| Astec CHIROBIOTIC T | 10:90 Acetonitrile–1% Triethylammonium Acetate (pH 4.1) | Less resolution compared to CHIROBIOTIC V. | chromatographyonline.com |

| DAICEL CHIRALPAK® IG | 100% Methanol | High-resolution separation of R- and S-isomers. | sepscience.com |

| LiChroCART® 250-4 ChiraDex® | Acetonitrile, Glacial Acetic Acid, and Triethylamine (1000:3:2.5 v/v/v) | Successful separation of R- and S-enantiomers. | sepscience.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches for Rapid Enantiomeric Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to traditional HPLC. sigmaaldrich.com This makes UHPLC particularly advantageous for high-throughput analysis of warfarin enantiomers.

Several studies have demonstrated the use of UHPLC-MS/MS for the rapid and sensitive determination of warfarin enantiomers. researchgate.netnih.gov A method using a chiral Cellulose-1 column achieved a total chromatographic run time of just 3 minutes for the simultaneous detection of warfarin enantiomers in dried blood spots. nih.gov Another study developed a simple and rapid UHPLC-MS/MS method for the enantiospecific determination of R- and S-warfarin in human urine with a total run time of 10 minutes. nih.govresearchgate.net This method utilized an Astec Chirobiotic V column and was successfully applied to pharmacokinetic studies. nih.govresearchgate.net

The benefits of UHPLC are evident when comparing analysis times with conventional HPLC methods. For instance, the analysis of chiral warfarin in human plasma can take 15 minutes with HPLC-UV methods, which is five times longer than a 3-minute SFC method, highlighting the speed advantages of modern chromatographic techniques. researchgate.net

The following table provides data from a UHPLC-MS/MS method for the enantiospecific determination of warfarin in human urine:

| Parameter | Value | Reference |

| Chromatographic System | UHPLC-MS/MS | nih.govresearchgate.net |

| Chiral Column | Astec Chirobiotic V | nih.govresearchgate.net |

| Total Run Time | 10 minutes | nih.govresearchgate.net |

| Internal Standard | Warfarin-d5 | nih.govresearchgate.net |

| Linearity Range | 5–500 ng/mL | nih.govresearchgate.net |

| Intra- and Inter-day Precision | < ±9.0% | nih.govresearchgate.net |

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas Chromatography (GC) can also be used for the separation of warfarin enantiomers, although it is less common than HPLC. mdpi.com A significant challenge with GC analysis of many pharmaceutical compounds, including warfarin, is their low volatility and thermal instability. jfda-online.com To overcome this, a derivatization step is typically required to convert the analytes into more volatile and thermally stable forms. jfda-online.com

For warfarin, derivatization often involves acylation or alkylation. jfda-online.com One study reported the successful separation of warfarin enantiomers after converting them into O-perfluoroacyl derivatives. nih.gov These derivatives were then separated by capillary GC using a chiral stationary phase. nih.gov Another approach involves the methylation of warfarin. nih.gov

The choice of derivatizing agent and the chiral stationary phase are critical for achieving successful enantiomeric separation. mdpi.com While GC offers high efficiency and sensitivity, the need for derivatization adds an extra step to the analytical workflow. mdpi.com

A study employing GC-MS/MS for the quantification of warfarin and its hydroxylated metabolites used trimethyl-3-trifluoromethyl phenyl ammonium (B1175870) hydroxide (B78521) for derivatization. nih.gov This method incorporated isotopically labeled reference compounds for quantification. nih.gov

Mass Spectrometric Detection and Quantification Strategies

This compound serves as a critical internal standard for the quantification of warfarin and its metabolites in complex biological matrices. Its stable isotope-labeled nature makes it ideal for mass spectrometric analysis, where it can be distinguished from the unlabeled analyte by its higher mass while exhibiting nearly identical chemical and physical properties.

Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) Mode

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the cornerstone of highly selective and sensitive quantification methods utilizing this compound. ijpsr.commdpi.com In this technique, a specific precursor ion of the target molecule is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored by the second mass analyzer. This process creates a highly specific mass transition that minimizes interference from other compounds in the sample matrix. mdpi.com

For this compound, the specific MRM transition most frequently reported is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 312.2 to a product ion of m/z 255.1 or 255.3. austinpublishinggroup.comnih.govoup.comresearchgate.net This is used in conjunction with the transition for unlabeled warfarin, which is typically m/z 307.1 → 161.0 or 309.2 → 163.1. ijpsr.comaustinpublishinggroup.comnih.govoup.comresearchgate.net The use of these unique transitions allows for the simultaneous and distinct detection of both the analyte and the internal standard. nih.gov The peak area ratio of the analyte to the this compound internal standard is then used to construct calibration curves and accurately calculate the concentration of the analyte in the sample. austinpublishinggroup.comnih.gov

The parameters for MRM, such as collision energy and cone voltage, are optimized for each analyte and the internal standard to ensure maximum signal intensity and sensitivity. austinpublishinggroup.comnih.govoup.com This optimization is a crucial step in method development. oup.com

Table 1: Common MRM Transitions for Warfarin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| Warfarin | 307.1 | 161.0 / 161.1 | austinpublishinggroup.comnih.govoup.comresearchgate.net |

| This compound | 312.2 | 255.1 / 255.3 | austinpublishinggroup.comnih.govoup.comresearchgate.net |

Electrospray Ionization (ESI) and Electron Impact Ionization (EI) Considerations

The choice of ionization technique is critical for achieving optimal results in mass spectrometry. For the analysis of this compound, typically in conjunction with liquid chromatography (LC), Electrospray Ionization (ESI) is the most common and effective method. ijpsr.comresearchgate.netshimadzu.comuni-rostock.de

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from macromolecules or polar compounds with minimal fragmentation. libretexts.org It is particularly well-suited for non-volatile and thermally labile molecules like warfarin. uni-rostock.de For warfarin and its deuterated analog, ESI is most often operated in the negative ionization mode. mdpi.comoup.com Negative ion mode ESI provides greater sensitivity and better signal intensity for these compounds compared to positive ionization. oup.com The process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and can be guided into the mass analyzer. shimadzu.com

Electron Impact Ionization (EI): In contrast, Electron Impact (EI) is a "hard" ionization technique primarily used with gas chromatography (GC). It involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation. shimadzu.com While less common for routine quantification of warfarin from biological fluids, GC-EI-HR-MS (Gas Chromatography-Electron Ionization-High-Resolution Mass Spectrometry) has been employed as a complementary technique. kobv.de In such studies, this compound (as phenyl-D5-warfarin) is used to help elucidate the complex fragmentation pathways of warfarin and its metabolites. The mass shifts caused by the deuterium labels aid in identifying specific fragments that contain the phenyl group, providing valuable structural information. kobv.de This demonstrates a use for this compound beyond quantification, in the fundamental characterization of the molecule's mass spectrometric behavior. kobv.de

Method Development and Validation Parameters

The development and validation of analytical methods using this compound as an internal standard are performed according to stringent guidelines from regulatory bodies like the FDA and EMA. ijpsr.comnih.gov Validation ensures the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and reproducibility (precision).

Linearity: Analytical methods consistently demonstrate excellent linearity over a defined concentration range. Calibration curves for warfarin enantiomers using this compound typically yield a coefficient of determination (R²) of 0.996 or greater. oup.comnih.gov Studies have reported linear ranges from 1-1200 nM and 5-500 ng/mL. ijpsr.comoup.com

Limits of Detection (LOD) and Quantification (LOQ): The sensitivity of LC-MS/MS methods is a significant advantage. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. For warfarin enantiomers, LLOQs are frequently reported in the low ng/mL or even sub-ng/mL range. One method achieved an LLOQ of 10.0 ng/mL for warfarin enantiomers. mdpi.com Another highly sensitive method reported a lower limit of detection of approximately 0.08 ng/mL (0.25 nM). austinpublishinggroup.comnih.gov The limit of detection (LOD) can be as low as 0.05 ng/mL. nih.gov

Accuracy and Reproducibility (Precision): Accuracy refers to how close the measured value is to the true value, while reproducibility measures the consistency of results over multiple analyses (intra-day and inter-day). Validated methods show high accuracy, often within 88-113% of the nominal value. ijpsr.com Precision is measured by the relative standard deviation (%RSD), which is consistently below 15% for quality control samples and often within ±9.0% or ±13%. oup.comnih.gov

Table 2: Summary of Validation Parameters from Various Analytical Methods

| Parameter | Value/Range | Analytical Technique | Source |

| Linearity (R²) | ≥ 0.996 | LC-MS/MS | oup.comnih.gov |

| 0.99 to 0.9999 | HPLC-MS/MS | nih.gov | |

| 0.978 (for R-warfarin) | HPLC-FLD | researchgate.netnih.govresearchgate.net | |

| LOD | ~0.08 ng/mL (0.25 nM) | HPLC-MS/MS | austinpublishinggroup.comnih.gov |

| 0.05 - 0.5 ng/mL | HPLC-MS/MS | nih.gov | |

| 0.0674 ppm (R-warfarin) | HPLC-FLD | researchgate.netnih.govresearchgate.net | |

| LOQ / LLOQ | 10.0 ng/mL | LC-MS/MS | mdpi.com |

| 0.1 - 1 ng/mL | HPLC-MS/MS | nih.gov | |

| 0.225 ppm (R-warfarin) | HPLC-FLD | researchgate.netnih.govresearchgate.net | |

| Accuracy | Within ±9.0% | LC-MS/MS | oup.com |

| Within ±13% | LC-MS/MS | nih.gov | |

| 88.14 – 113.05% | LC-MS/MS | ijpsr.com | |

| Reproducibility (%RSD) | < 15% | HPLC-FLD & LC-MS/MS | ijpsr.comnih.govresearchgate.net |

Complementary Spectroscopic and Spectrometric Techniques for Characterization

While the primary application of this compound is as an internal standard in quantitative mass spectrometry, other advanced spectrometric techniques are used for its detailed characterization. As mentioned previously, Gas Chromatography coupled with Electron Ionization-High-Resolution Mass Spectrometry (GC-EI-HRMS) serves as a powerful tool for structural elucidation. kobv.de

In a study investigating the fragmentation pathways of warfarin and its hydroxylated metabolites, phenyl-d5-warfarin was crucial. By comparing the high-resolution mass spectra of the deuterated and non-deuterated compounds after derivatization, researchers could precisely identify which fragment ions retained the deuterium-labeled phenyl group. This approach provides definitive structural information that is complementary to the quantitative data obtained from LC-MS/MS methods and is essential for understanding the fundamental chemical behavior of the molecule under ionization. kobv.de

In Vitro and Pre Clinical Metabolic Research of R Warfarin

Stereoselective Biotransformation of (R)-Warfarin by Cytochrome P450 Enzymes

The metabolism of warfarin (B611796) is characterized by its stereoselectivity, with the (R)- and (S)-enantiomers undergoing different primary metabolic routes. nih.govtsh.or.th (R)-warfarin is metabolized by a broader array of cytochrome P450 (CYP) enzymes compared to its S-counterpart. researchgate.netresearchgate.net

Identification and Characterization of Specific CYP Isoforms Involved (e.g., CYP1A2, CYP2C8, CYP2C19, CYP3A4)

Multiple CYP isoforms have been identified as key players in the oxidative metabolism of (R)-warfarin.

CYP1A2: This isoform is a primary enzyme involved in the metabolism of (R)-warfarin, catalyzing the formation of 6- and 8-hydroxywarfarin (B562547). nih.govliverpool.ac.uk Studies using recombinant CYP1A2 have confirmed its role in producing these metabolites. ingentaconnect.com The activity of CYP1A2 towards (R)-warfarin may be influenced by its presence in different in vitro systems, such as recombinant forms versus human liver microsomes. ingentaconnect.com

CYP2C8: This enzyme contributes to the metabolism of (R)-warfarin by producing 7-hydroxywarfarin (B562546) and, to a lesser extent, 4'-hydroxywarfarin (B562543). drugbank.comnih.gov Its activity towards (R)-warfarin is considered stereoselective. nih.gov

CYP2C19: CYP2C19 is another significant enzyme in (R)-warfarin metabolism, generating 6-, 7-, and 8-hydroxywarfarin. ingentaconnect.comnih.govnih.gov Notably, the formation of R-8-hydroxywarfarin appears to be a unique marker for CYP2C19 activity. nih.govresearchgate.net This isoform metabolizes (R)-warfarin with slightly greater efficiency than (S)-warfarin. nih.govresearchgate.net

Other isoforms like CYP1A1 and CYP2C18 have also been shown to have activity towards (R)-warfarin, but their contribution in vivo is likely less significant due to lower abundance or catalytic efficiency. researchgate.netliverpool.ac.uk

Regioselective Hydroxylation Pathways and Metabolite Formation (e.g., 6-hydroxywarfarin (B562544), 8-hydroxywarfarin, 10-hydroxywarfarin)

The metabolism of (R)-warfarin is regioselective, meaning that hydroxylation occurs at specific positions on the molecule, leading to the formation of several key metabolites. diva-portal.org

6-hydroxywarfarin and 8-hydroxywarfarin: The formation of these metabolites is primarily catalyzed by CYP1A2 and CYP2C19. nih.govsci-hub.se CYP1A2 tends to produce a higher ratio of 6-hydroxywarfarin compared to 8-hydroxywarfarin. researchgate.net Conversely, CYP2C19 shows a preference for hydroxylation at the 8-position. researchgate.net

10-hydroxywarfarin (B562548): This metabolite is almost exclusively formed through the action of CYP3A4. sci-hub.secaymanchem.com The formation of 10-hydroxywarfarin is a significant pathway in the clearance of (R)-warfarin. frontiersin.org

Other hydroxylated metabolites: 7-hydroxywarfarin is produced by CYP1A2 and CYP2C8, while 4'-hydroxywarfarin formation is associated with CYP2C8 and CYP2C18. drugbank.comnih.gov

The relative abundance of these metabolites can vary depending on the specific CYP enzymes present and their respective activities.

Reduction Pathways Leading to Warfarin Alcohols

In addition to oxidation, (R)-warfarin can undergo reduction of its ketone group to form diastereoisomeric warfarin alcohols. nih.govdrugbank.com This is considered a minor metabolic pathway compared to hydroxylation. drugbank.comfrontiersin.org In human liver cytosol, the reduction of (R)-warfarin is more efficient than that of (S)-warfarin. nih.gov The primary metabolites formed are (R,S)-warfarin alcohol. gezondheidsraad.nl This reduction is catalyzed by cytosolic reductases, including carbonyl reductase-1 and aldo-keto reductase-1C3. nih.gov

Enzyme Kinetics and Mechanistic Studies in Recombinant Systems and Liver Microsomes

Enzyme kinetic studies are essential for quantifying the efficiency of metabolic pathways and understanding the interactions between enzymes and substrates.

Determination of Kinetic Parameters (Vmax, Km) for (R)-Warfarin Metabolism

Kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km), have been determined for the metabolism of (R)-warfarin by various CYP isoforms.

For instance, studies with recombinant CYP2C19 have elucidated the kinetics of forming different hydroxywarfarins from (R)-warfarin. The Vmax for the formation of R-7-hydroxywarfarin was found to be the highest among the hydroxylated metabolites produced by this enzyme. ingentaconnect.com The Km values for the formation of R-6-, R-7-, and R-8-hydroxywarfarin were comparable. ingentaconnect.com

In studies using human liver cytosol for the reduction pathway, (R)-warfarin was reduced more efficiently (Vmax 150 pmol/mg/min, Km 0.67 mM) compared to (S)-warfarin (Vmax 27 pmol/mg/min, Km 1.7 mM). nih.govresearchgate.net

Table 1: Kinetic Parameters of (R)-Warfarin Metabolism by Recombinant CYP2C19

(Data derived from studies on recombinant CYP2C19 metabolism of (R)-warfarin. ingentaconnect.com)

Influence of Molecular Conformation on Enzyme-Substrate Interactions

The specific three-dimensional structure, or molecular conformation, of (R)-warfarin influences how it binds to the active site of metabolic enzymes. This interaction is a key determinant of the stereoselectivity and regioselectivity of its metabolism. The binding of warfarin enantiomers to CYP enzymes is thought to involve interactions such as π-stacking with aromatic amino acid residues in the enzyme's active site. capes.gov.br For example, mutations in specific amino acids within the B'-C loop of CYP2C9 have been shown to significantly alter the metabolism of warfarin enantiomers, highlighting the importance of these residues in substrate binding and orientation. capes.gov.br The differential binding and positioning of the (R)- and (S)-enantiomers within the active sites of various CYP isoforms account for the distinct metabolic profiles observed for each.

In Vitro Assessment of Drug-Drug and Herb-Drug Interactions Affecting (R)-Warfarin Metabolism

The metabolism of (R)-warfarin is a complex process mediated by several cytochrome P450 (CYP) enzymes, primarily CYP1A2, CYP3A4, and CYP2C19. researchgate.netdrugbank.comresearchgate.net These enzymes convert (R)-warfarin into various hydroxylated metabolites, such as 6-, 7-, 8-, and 10-hydroxywarfarin. drugbank.comjst.go.jp Because multiple enzymes are involved, the metabolism of (R)-warfarin is susceptible to interactions with co-administered drugs and herbal products that can either inhibit or induce these enzymatic pathways. nih.govnih.gov Such interactions can alter the plasma concentration of (R)-warfarin, although the clinical significance is often considered less critical than interactions involving the more potent S-enantiomer.

Elucidation of Inhibitory and Inductive Effects on Metabolic Enzymes

In vitro studies using human liver microsomes and recombinant CYP enzymes are crucial for identifying and characterizing the inhibitory and inductive potential of various compounds on (R)-warfarin metabolism. These studies provide quantitative measures like the half-maximal inhibitory concentration (IC50) and inhibition constants (Ki) for inhibitors, or the maximal induction (Emax) and the concentration that produces 50% of maximal effect (EC50) for inducers.

Inhibitory Effects:

Several drugs have been identified as inhibitors of the enzymes responsible for (R)-warfarin metabolism. For instance, cimetidine (B194882) has been shown to moderately inhibit the metabolism of (R)-warfarin by reducing its plasma clearance, specifically inhibiting the formation of R-6-hydroxywarfarin and R-7-hydroxywarfarin. upol.cznih.govnih.gov Omeprazole may also inhibit the metabolism of (R)-warfarin. upol.cz Amiodarone and its metabolites act as inhibitors of the oxidation of (R)-warfarin. upol.cz In vitro studies with resveratrol (B1683913) and its serum metabolites indicated an activation of CYP1A2/3A4, while other studies suggest resveratrol can inhibit these enzymes. researchgate.net The following table summarizes key in vitro findings for inhibitors.

Table 1: In Vitro Inhibitory Effects on (R)-Warfarin Metabolic Enzymes

| Interacting Compound | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| Cimetidine | CYP1A2 | Significantly inhibited the formation of R-6-hydroxywarfarin and R-7-hydroxywarfarin. nih.gov | upol.cznih.gov |

| Amiodarone | CYP1A2, CYP3A4 | Inhibits the oxidation of (R)-warfarin to its phenolic metabolites. upol.cz | upol.cz |

| Omeprazole | CYP1A2, CYP2C19, CYP3A4 | May inhibit the metabolism of (R)-warfarin. upol.cz | upol.cz |

| Fluvoxamine | CYP1A2, CYP3A4, CYP2C19 | Potent inhibitor of enzymes that metabolize (R)-warfarin, leading to potential elevations in its plasma concentration. rjptonline.org | rjptonline.org |

Inductive Effects:

Conversely, enzyme induction by co-administered substances can accelerate the metabolism of (R)-warfarin, leading to lower plasma concentrations. Rifampicin is a well-known potent inducer of multiple CYP enzymes, including CYP3A4 and CYP2C9. oatext.complos.org This induction significantly increases the clearance of warfarin, primarily by enhancing the CYP3A4-mediated clearance of (R)-warfarin. oatext.com Anticonvulsants like phenobarbital (B1680315) and carbamazepine (B1668303) are also recognized enzyme inducers that can enhance warfarin metabolism. nih.govrjptonline.org More recently, in vitro studies using 3D spheroid primary human hepatocytes have demonstrated that dicloxacillin (B1670480) is an inducer of CYP3A4 and, to a lesser extent, CYP2C9, corroborating clinical observations of reduced warfarin efficacy. researchgate.netantonpottegaard.dk

Table 2: In Vitro Inductive Effects on (R)-Warfarin Metabolic Enzymes

| Interacting Compound | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| Rifampicin | CYP3A4, CYP2C9 | Potent inducer of CYP3A4, leading to a predicted five-fold increase in (R)-warfarin intrinsic clearance. oatext.com | oatext.complos.org |

| Dicloxacillin | CYP3A4, CYP2C9 | Induced CYP3A4 mRNA, protein, and enzyme activity (up to 4.9-fold). researchgate.netantonpottegaard.dk Weakly induced CYP2C9 mRNA (1.7-fold). researchgate.netantonpottegaard.dk | researchgate.netantonpottegaard.dk |

| Phenobarbital | CYP2C9 | Promotes the metabolism of S-warfarin; inductive effects on (R)-warfarin metabolizing enzymes are also known. rjptonline.org | rjptonline.org |

| Carbamazepine | CYP3A4 | Known inducer of CYP3A4, which would enhance (R)-warfarin metabolism. nih.gov | nih.gov |

| St. John's Wort | CYP3A4 | Induces CYP3A4, which can increase the metabolism of (R)-warfarin. researchgate.net | researchgate.net |

Mechanistic Insights into Stereoselective Metabolic Modulation

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized by different sets of CYP enzymes and exhibit different potencies. researchgate.netnih.gov This stereoselectivity is a critical factor in drug interactions. While the S-enantiomer is primarily metabolized by CYP2C9, (R)-warfarin is a substrate for CYP1A2, CYP3A4, and CYP2C19. drugbank.comresearchgate.net

Mechanistic studies reveal that some drugs can preferentially inhibit or induce the enzymes responsible for one enantiomer over the other. Cimetidine, for example, demonstrates stereoselective inhibition, significantly affecting the clearance of (R)-warfarin but having no effect on the more potent S-enantiomer. upol.cznih.gov This is because cimetidine inhibits CYP1A2-mediated hydroxylation of (R)-warfarin but does not significantly affect CYP2C9. nih.gov

Quinidine (B1679956) provides an interesting example of positive heterotropic cooperativity, where it stimulates the activity of CYP3A4. In vitro studies in human liver microsomes showed that quinidine enhanced the 10-hydroxylation of (R)-warfarin by up to 5-fold. researchgate.net This stimulatory effect was characterized by a significant increase in the maximal reaction velocity (Vmax) with little change to the Michaelis-Menten constant (Km), suggesting the presence of multiple binding sites on the CYP3A4 enzyme. researchgate.net

The metabolite of (R)-warfarin, 10-hydroxywarfarin, which is formed by CYP3A4, has also been shown to be a potent competitive inhibitor of CYP2C9-mediated S-warfarin metabolism. nih.gov This product inhibition adds another layer of complexity to the metabolic interplay between the two enantiomers and their metabolites.

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-Warfarin |

| (R)-Warfarin-d5 |

| S-Warfarin |

| 6-hydroxywarfarin |

| 7-hydroxywarfarin |

| 8-hydroxywarfarin |

| 10-hydroxywarfarin |

| Amiodarone |

| Carbamazepine |

| Cimetidine |

| Danshen-Gegen Formula |

| Dicloxacillin |

| Fluvoxamine |

| Iguratimod |

| Omeprazole |

| Phenobarbital |

| Quinidine |

| Resveratrol |

| Rifampicin |

Pharmacokinetic Investigations of R Warfarin in Non Human Biological Systems

Comparative Pharmacokinetic Profiles of (R)-Warfarin Enantiomer in Animal Models (e.g., rats)

The pharmacokinetics of warfarin (B611796) enantiomers, including (R)-Warfarin, have been extensively studied in various animal models, with rats being a prominent species for such investigations. These studies reveal significant differences in the absorption, distribution, metabolism, and excretion between the (R) and (S) enantiomers.

In rats, (R)-warfarin is generally eliminated faster than its counterpart, (S)-warfarin. tandfonline.com Studies have reported different elimination half-lives for the enantiomers, with one study noting an approximate half-life of 7 hours for (R)-warfarin compared to 12.5 hours for S-warfarin in rats. tandfonline.com This contrasts with humans, where S-warfarin is eliminated more quickly. tandfonline.com

Following administration, warfarin is distributed throughout the body, with notable concentrations found in the liver, kidneys, muscle, and fat. unl.edu The decline of warfarin concentrations from serum is typically exponential. unl.edu Studies using radiolabelled warfarin have provided insights into its excretion pathways. After intraperitoneal injection of 4-¹⁴C-labelled (R)-warfarin in rats, approximately 65% of the dose was excreted in the urine and 9% in the feces within 150 hours. gezondheidsraad.nl An enterohepatic circulation for warfarin and its metabolites has also been identified in rats, indicating that biliary excretion and subsequent reabsorption play a role in its pharmacokinetics. gezondheidsraad.nl

The co-administration of other substances can significantly alter the pharmacokinetic profile of (R)-warfarin in rats. For instance, resveratrol (B1683913) has been shown to increase the area under the concentration-time curve (AUC) of (R)-warfarin. nih.gov Similarly, safflower injection has been found to increase the maximum concentration (Cmax), half-life (t1/2), and AUC of (R)-warfarin. tandfonline.com Conversely, etravirine (B1671769) has been observed to lower the plasma concentration of (R)-warfarin. nih.gov The presence of ferulic acid has also been shown to affect the disposition of warfarin. dovepress.com These interactions highlight the complex nature of (R)-warfarin pharmacokinetics and its susceptibility to influence by other compounds.

Interactive Data Table: Pharmacokinetic Parameters of (R)-Warfarin in Rats Under Different Conditions

| Condition | Cmax | AUC (0-t) | t1/2 | Notes | Reference |

| (R)-Warfarin alone | - | - | ~7 hours | Faster elimination than S-warfarin in rats. | tandfonline.com |

| Coadministration with Resveratrol | - | Increased by 55.1% | - | Increase did not reach statistical significance (p=0.07). | nih.gov |

| Coadministration with Safflower Injection | Increased | Increased | Increased | Significant increase in anticoagulant effect observed. | tandfonline.com |

| Coadministration with Etravirine | Lowered | Decreased | No significant change | Plasma concentrations of R-warfarin were lower. | nih.gov |

| Coadministration with Cranberry Juice (0.5h prior) | Decreased by 51% | Decreased by 52% | - | Significant reduction in systemic exposure. | mdpi.com |

| Coadministration with Piperine | Decreased by ~30% | Decreased by ~20% | ~32 hours | Not statistically significant. | dovepress.com |

Stereoselective Clearance and Disposition Studies in Pre-clinical Species

The clearance and disposition of warfarin are markedly stereoselective, a phenomenon that has been well-documented in pre-clinical species like rats. This stereoselectivity is primarily driven by the differential metabolism of the (R) and (S) enantiomers by cytochrome P450 (CYP) enzymes in the liver. unl.edu

In rats, the metabolism of warfarin is mediated by CYP1A, CYP2B, CYP2C, and CYP3A isoforms. unl.edu Specifically, the hydroxylation of the coumarin (B35378) ring of warfarin at the 6-, 7-, and 8-positions is stereoselective for the (R)-enantiomer. tandfonline.com The intrinsic clearances for the formation of these metabolites are three to five times higher for (R)-warfarin compared to (S)-warfarin. tandfonline.com This indicates a more efficient metabolic clearance of the (R)-enantiomer through these pathways in rats. In contrast, the 4'-hydroxylation of warfarin does not show stereoselectivity. tandfonline.com

The induction of specific CYP enzymes can further highlight this stereoselectivity. For example, pretreatment of rats with β-naphthoflavone (BNF), an inducer of certain CYP P-450 forms, leads to regioselective hydroxylation at the 6- and 8-positions, with a preference for (R)-warfarin. nih.govacs.org This suggests that the conformation of the drug at the enzyme's active site plays a crucial role in its metabolism. nih.gov

The disposition of warfarin enantiomers is also influenced by their binding to plasma proteins, primarily albumin. gezondheidsraad.nl Although detailed comparative data on protein binding in rats is less prevalent in the provided sources, it is a critical factor in determining the unbound fraction of the drug available for metabolism and pharmacological action.

Interactions with other drugs can stereoselectively affect warfarin clearance. For example, in humans, cimetidine (B194882) has been shown to reduce the clearance of (R)-warfarin, while sulfinpyrazone (B1681189) reduces the clearance of (S)-warfarin. news-medical.netnews-medical.net Such interactions underscore the importance of understanding the specific metabolic pathways of each enantiomer.

Interactive Data Table: Stereoselective Metabolism of Warfarin Enantiomers in Rat Liver Microsomes

| Metabolic Pathway | Preferred Enantiomer | R/S Ratio of Intrinsic Clearance | Key Metabolites | Reference |

| 6-Hydroxylation | (R)-Warfarin | ~3-5 | 6-hydroxy-warfarin | tandfonline.com |

| 7-Hydroxylation | (R)-Warfarin | ~3-5 | 7-hydroxy-warfarin | tandfonline.com |

| 8-Hydroxylation | (R)-Warfarin | ~3-5 | 8-hydroxy-warfarin | tandfonline.com |

| 4'-Hydroxylation | None | Not stereoselective | 4'-hydroxy-warfarin | tandfonline.com |

Genetic Polymorphism Research and its Impact on (R)-Warfarin Pharmacokinetics in Model Organisms

Genetic polymorphisms in cytochrome P450 enzymes play a critical role in the interindividual variability of warfarin pharmacokinetics. While much of the focus has been on CYP2C9 and its impact on the more potent (S)-warfarin, research in model organisms is beginning to shed light on the genetic factors influencing (R)-warfarin metabolism.

In humans, (R)-warfarin is metabolized by several CYP isoforms, including CYP1A2, CYP2C19, and CYP3A4. nih.gov Genetic variations in these enzymes can therefore affect the clearance of (R)-warfarin. For instance, population pharmacokinetic models have identified that single-nucleotide polymorphisms (SNPs) in CYP2C19 and CYP3A4 significantly influence (R)-warfarin clearance. nih.gov

Studies in inbred mouse strains have demonstrated significant inter-strain differences in the metabolism of (R)-warfarin, pointing to a strong genetic component. nih.gov By analyzing the metabolic profiles of (R)-warfarin and its metabolites across different strains, researchers can identify chromosomal regions and specific genes, such as those in the Cyp2c cluster, that are responsible for these variations. nih.gov For example, the rate-limiting step in the biotransformation of warfarin to its 7-hydroxylated metabolite was linked to a Cyp2c isoform. nih.gov

While CYP2C9 is the primary enzyme for (S)-warfarin metabolism, it has a lesser role in the metabolism of (R)-warfarin. oup.com However, the complexity of (R)-warfarin metabolism, involving multiple enzymes, makes the identification of single genetic determinants more challenging. nih.govoup.com It has been noted that elevated CYP-mediated warfarin metabolism can be a mechanism of warfarin resistance in rats. unl.edu

The use of model organisms allows for the dissection of these complex metabolic pathways and the identification of genetic factors that would be difficult to pinpoint in human studies alone. nih.gov This research is crucial for developing a more complete understanding of warfarin pharmacogenetics and for personalizing anticoagulant therapy.

Interactive Data Table: Human CYP450 Isoforms Involved in (R)-Warfarin Metabolism

| CYP450 Isoform | Metabolite(s) Formed | Impact of Polymorphism | Reference |

| CYP1A2 | 6- and 8-hydroxywarfarin (B562547) | Polymorphisms can influence clearance. | nih.gov |

| CYP2C19 | 6- and 8-hydroxywarfarin, 4'-hydroxywarfarin (B562543) | SNPs significantly influence clearance. | nih.govnih.govdrugbank.com |

| CYP3A4 | 10-hydroxywarfarin (B562548) | SNPs significantly influence clearance. | nih.govnih.gov |

Application of R Warfarin As a Mechanistic Research Probe

Use in Cytochrome P450 Enzyme Phenotyping and Genotyping Studies (In Vitro and Ex Vivo)

(R)-Warfarin-d5 is a valuable probe for studying the activity of various Cytochrome P450 (CYP) enzymes due to its specific metabolic pathways. Unlike the S-enantiomer, which is predominantly metabolized by CYP2C9, (R)-warfarin is metabolized by a broader range of CYP isoforms. nih.govtandfonline.comnih.gov This differential metabolism allows researchers to use the enantiomers to selectively investigate the function of specific enzymes.

In vitro and ex vivo studies using human liver microsomes or cDNA-expressed recombinant enzymes have delineated the specific contributions of each CYP isoform to (R)-warfarin metabolism. This compound is hydroxylated at multiple positions to form distinct metabolites, with the rate of formation of each metabolite serving as a marker for the activity of a specific enzyme. nih.govnih.gov

Key metabolic reactions used for phenotyping include:

6- and 8-hydroxylation: These reactions are primarily catalyzed by CYP1A2. nih.gov The rate of 6-hydroxylation, in particular, shows a strong correlation with CYP1A2 levels in hepatic preparations and is considered a reliable marker for its activity. nih.gov

10-hydroxylation: The formation of 10-hydroxywarfarin (B562548) from the R-enantiomer is catalyzed specifically by CYP3A4. nih.govnih.gov This makes the quantification of this metabolite a selective probe for CYP3A4 activity.

Other hydroxylations: CYP2C19 also contributes to the metabolism of (R)-warfarin, forming metabolites such as R-6-, 7-, and 8-hydroxywarfarin (B562547). nih.gov

By incubating this compound with a biological system (e.g., liver microsomes) and quantifying the resulting deuterated hydroxywarfarin metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can determine the phenotype, or functional activity, of these key drug-metabolizing enzymes. Furthermore, these phenotyping data can be correlated with genotyping studies, which identify genetic polymorphisms in CYP enzymes (like CYP2C9*2 and *3) that lead to altered metabolic activity. nih.govtandfonline.comresearchgate.net

Table 1: Metabolism of (R)-Warfarin by Cytochrome P450 Isoforms and Application in Phenotyping

| CYP Isoform | Metabolite(s) Formed from (R)-Warfarin | Application as a Research Probe |

| CYP1A2 | 6-hydroxywarfarin (B562544), 8-hydroxywarfarin | Marker for human hepatic P4501A2 activity. nih.govnih.gov |

| CYP3A4 | 10-hydroxywarfarin | Selective marker for CYP3A4 activity. nih.govnih.gov |

| CYP2C19 | 6-, 7-, and 8-hydroxywarfarin | Contributes to R-warfarin metabolism; can be used to assess CYP2C19 activity. nih.gov |

Investigations into Nuclear Receptor (e.g., Pregnane X Receptor) Interactions in Cell-Based Systems

This compound is utilized as a chemical probe to investigate interactions with nuclear receptors, which are critical regulators of drug metabolism gene expression. A key target is the Pregnane X Receptor (PXR), a xenobiotic sensor that controls the transcription of genes encoding CYP enzymes and drug transporters. nih.govwikipedia.org

Research using cell-based systems has demonstrated a stereoselective interaction between warfarin (B611796) enantiomers and PXR. (R)-Warfarin was identified as an effective agonist of the PXR nuclear receptor, while (S)-warfarin is a significantly less potent activator. nih.gov This interaction has been validated through multiple experimental approaches:

Gene Reporter Assays: In cellular models, (R)-warfarin treatment leads to the activation of a reporter gene under the control of a PXR-responsive element. nih.gov

Ligand Binding Assays: Time-resolved fluorescence resonance energy transfer (TR-FRET) assays have confirmed the direct binding of (R)-warfarin to the PXR ligand-binding domain. nih.gov

mRNA Expression Analysis: In primary human hepatocytes and the LS174T intestinal cell line, (R)-warfarin treatment significantly induces the mRNA expression of PXR target genes, most notably CYP3A4 and CYP2C9. nih.gov

These findings establish this compound as a useful tool for studying PXR-mediated gene regulation in cellular models. It can be used to probe the mechanisms of nuclear receptor activation and the subsequent downstream effects on the expression of drug-metabolizing enzymes, which can mediate drug-drug interactions. nih.gov

Table 2: (R)-Warfarin as a Probe for Pregnane X Receptor (PXR) Interactions

| Experimental System | Assay Type | Key Finding | Reference |

| Primary Human Hepatocytes | RT-PCR | (R)-Warfarin significantly induces CYP3A4 and CYP2C9 mRNA. | nih.gov |

| LS174T Intestinal Cells | RT-PCR | (R)-Warfarin significantly induces CYP3A4 and CYP2C9 mRNA. | nih.gov |

| Cell-based Systems | Gene Reporter Assay | (R)-Warfarin activates PXR-dependent gene transcription. | nih.gov |

| In Vitro | TR-FRET Ligand Binding | (R)-Warfarin directly binds to the PXR nuclear receptor. | nih.gov |

Role in Protein Profiling and Proteomics Research in Cellular Models

In the field of proteomics, this compound can be employed to investigate the global changes in protein expression and protein-ligand interactions within cellular models. Proteomics research aims to identify and quantify the entire complement of proteins (the proteome) in a biological system to understand cellular processes and the molecular mechanisms of drug action. nih.gov

The role of this compound in this context is twofold:

Probing Drug-Induced Proteome Alterations: Treatment of cellular models with (R)-warfarin can induce significant changes in protein expression. High-throughput mass spectrometry-based proteomics can be used to compare the proteomes of treated versus untreated cells. This approach identifies proteins and pathways that are modulated by the compound, offering insights into its mechanisms of action and potential off-target effects. For instance, proteomics has been used to identify hundreds of differentially regulated proteins in tissues following warfarin exposure in animal models, revealing effects on inflammation, lipid homeostasis, and mitochondrial pathways. nih.gov These principles are directly applicable to cellular models to dissect specific molecular events.

Chemoproteomic Target Engagement Studies: this compound can be used as a probe in advanced chemoproteomic techniques designed to identify the direct protein targets of a small molecule on a proteome-wide scale. nih.gov Methods such as Thermal Proteome Profiling (TPP) assess how the binding of a drug alters the thermal stability of its target proteins. By comparing the protein melting profiles of cell lysates treated with a vehicle versus this compound, it is possible to identify direct protein interactors. The deuterated label is advantageous for precise quantification in such mass spectrometry-heavy workflows. This application allows for an unbiased discovery of molecular targets and a deeper understanding of the compound's pharmacology.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Platforms for Enhanced Specificity and Sensitivity of (R)-Warfarin-d5 Detection

The use of deuterated internal standards, such as warfarin-d5 (B562945), is a cornerstone of quantitative analysis, particularly in complex biological matrices like human plasma. nih.govzu.edu.pkacs.org Future research will likely focus on developing even more sensitive and specific analytical platforms to push the limits of detection and quantification.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a well-established technique for the analysis of warfarin (B611796) and its metabolites. nih.govaustinpublishinggroup.com Innovations in this area could include the development of novel chiral stationary phases for improved enantiomeric separation of warfarin and its deuterated analogs. nih.gov Supercritical fluid chromatography (pSFC) coupled with tandem mass spectrometry (SFC-MS/MS) presents a promising alternative, offering faster analysis times compared to traditional HPLC. researchgate.net Further refinements in ionization techniques, such as heated electrospray ionization (HESI), and the use of high-resolution mass spectrometry (HRMS) could enhance sensitivity and reduce matrix effects, allowing for the detection of trace amounts of this compound and its metabolites. researchgate.netbam.de

The development of gas chromatography-tandem mass spectrometry (GC-MS/MS) methods, which may require derivatization of the analytes, also offers an alternative to liquid chromatography-based approaches. bam.denih.gov These methods can provide high specificity through multiple reaction monitoring (MRM). nih.gov

Table 1: Comparison of Analytical Techniques for Warfarin Analysis

| Analytical Technique | Common Application | Advantages | Potential Future Developments |

| HPLC-MS/MS | Quantification in plasma | High sensitivity and specificity | Novel chiral columns, improved ionization |

| SFC-MS/MS | Fast bioanalysis | Reduced analysis time | Enhanced robustness and automation |

| GC-MS/MS | Quantification of metabolites | High specificity with MRM | Optimized derivatization and clean-up |

| HRMS | Identification of unknown metabolites | High mass accuracy | Broader application in metabolomics |

Integration of In Vitro and Computational Modeling for Predictive Metabolism Research

Understanding the metabolism of (R)-Warfarin is crucial for predicting its pharmacokinetic profile. Future research will increasingly rely on the integration of in vitro experimental data with in silico computational modeling to create more accurate predictive models.

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are essential for identifying the specific enzymes responsible for the metabolism of (R)-Warfarin. drugbank.comtandfonline.com (R)-Warfarin is metabolized by several CYP isoforms, including CYP1A2, CYP2C19, and CYP3A4, to various hydroxylated metabolites. drugbank.com In vitro experiments can determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for these metabolic pathways. plos.org

Computational modeling, including physiologically based pharmacokinetic (PBPK) modeling, can then use this in vitro data to simulate the in vivo behavior of this compound. nih.gov These models can predict how factors like genetic polymorphisms in CYP enzymes might affect the metabolism and clearance of the compound. drugbank.comnih.gov By combining experimental and computational approaches, researchers can gain a more comprehensive understanding of the factors influencing the disposition of this compound in the body. frontiersin.org This integrated approach can also be valuable in investigating potential drug-drug interactions. medbullets.comresearchgate.net

Exploration of Deuterium (B1214612) Isotope Effects on Enzyme Reaction Mechanisms of (R)-Warfarin

The substitution of hydrogen with deuterium in (R)-Warfarin can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. Studying these deuterium isotope effects provides valuable insights into the mechanisms of enzyme-catalyzed reactions. unl.edu

Research has shown that the hydroxylation of (R)-warfarin by different CYP isoforms can exhibit varying deuterium isotope effects. For example, a deuterium isotope effect of 1.23 was observed for the formation of 7-hydroxywarfarin (B562546) from (R)-7d1-warfarin by CYP1A2. nih.govpsu.edu However, no significant KIE was seen for the formation of other metabolites like 6-hydroxywarfarin (B562544) and 8-hydroxywarfarin (B562547) by the same enzyme. nih.govpsu.edu

These findings are consistent with an addition-rearrangement pathway for aromatic hydroxylation, where an active oxygen species adds to the aromatic ring to form a tetrahedral intermediate, which then rearranges to the final phenolic product. nih.govpsu.edu The magnitude of the KIE can depend on which step in the reaction mechanism is rate-limiting. plos.org The absence of a significant isotope effect suggests that C-H bond cleavage is not the rate-determining step in that particular metabolic pathway. plos.org

Future research in this area will likely involve the use of multiply deuterated (R)-Warfarin analogs to probe more complex mechanistic questions. unl.edu By systematically varying the position of deuterium substitution, researchers can map the active site of metabolizing enzymes and elucidate the transition states of different reaction pathways. Inverse solvent kinetic isotope effects, where the reaction rate increases in D2O, can also be a diagnostic tool for certain enzyme mechanisms. mdpi.com

Table 2: Observed Deuterium Isotope Effects in (R)-Warfarin Metabolism

| Enzyme | Deuterated Substrate | Metabolite | Deuterium Isotope Effect (kH/kD) | Reference |

| CYP1A2 | (R)-7d1-warfarin | 7-hydroxywarfarin | 1.23 | nih.govpsu.edu |

| CYP1A2 | (R)-6d1-warfarin | 6-hydroxywarfarin | Not observed | nih.govpsu.edu |

| CYP1A2 | (R)-6d1-warfarin | 8-hydroxywarfarin | Not observed | nih.govpsu.edu |

Advanced Methodologies for Studying this compound in Environmental Degradation Research

The widespread use of warfarin as a rodenticide has led to its emergence as an environmental contaminant. researchgate.netresearchgate.net Understanding the environmental fate and degradation of warfarin is therefore of significant importance. This compound can serve as a valuable tool in these studies, acting as a tracer to follow the degradation pathways of the parent compound.

Studies have shown that warfarin can degrade in soil, primarily through microbial action. nih.gov Research has also indicated that the degradation can be enantioselective, with the (R)-enantiomer sometimes degrading at a different rate than the (S)-enantiomer. nih.govresearchgate.net

By using this compound in these studies, researchers can more accurately track the transformation of warfarin in the environment and better understand the potential for the formation of persistent or toxic degradation products. mindfulmoney.nz This knowledge is essential for developing effective strategies to mitigate the environmental risks associated with warfarin use.

Q & A

Q. What is the methodological role of (R)-Warfarin-d5 in analytical chemistry, and how is it applied in quantitative assays?

this compound is used as a deuterated internal standard in GC- or LC-MS to improve the accuracy of warfarin quantification. Methodologically, researchers spike experimental samples with this compound to correct for matrix effects, ionization variability, and extraction inefficiencies. The deuterated form co-elutes with unlabeled warfarin, enabling precise normalization and reducing analytical variability. Validation includes assessing recovery rates (>80% acceptable) and ensuring minimal isotopic interference .

Q. How does this compound enhance traceability in metabolic studies compared to unlabeled warfarin?

The deuterium labeling in this compound provides distinct mass spectral signatures, allowing researchers to track warfarin metabolism without altering its pharmacological activity. This is critical in in vitro studies (e.g., liver microsomes) to differentiate endogenous warfarin from exogenous sources. Isotopic separation via chiral columns (e.g., Astec CHIROBIOTIC V2) and optimized mobile phases (e.g., 0.1% acetic acid/acetonitrile) are required to resolve enantiomers and avoid co-elution artifacts .

Q. What experimental protocols are recommended for studying this compound's inhibition of vitamin K epoxide reductase (VKORC1)?

Researchers incubate this compound with VKORC1-expressing cell lines or liver microsomes, using isotopic tracing to monitor enzyme kinetics. Dose-response curves are generated to calculate IC50 values, comparing deuterated and non-deuterated warfarin. Protocols include measuring thrombin time or clotting factor levels (e.g., Factor VII) to assess functional inhibition .

Advanced Research Questions

Q. How do CYP2C9 and VKORC1 polymorphisms influence the pharmacokinetics of warfarin enantiomers, and how should this inform experimental design?

CYP2C9 genetic variants (e.g., *2 and *3 alleles) reduce S-warfarin clearance by 30–60%, while VKORC1 polymorphisms (e.g., -1639G>A) lower dose requirements by impairing enzyme activity. Advanced studies should:

Q. What methodological limitations arise when using this compound as a single internal standard in complex biological matrices?

A single deuterated standard may inadequately correct for ionization suppression/enhancement or extraction variability across analytes. Mitigation strategies include:

Q. How can researchers resolve discrepancies in warfarin dose prediction models when integrating genetic and clinical variables?

Discrepancies arise from unaccounted covariates (e.g., drug interactions, dietary vitamin K). Advanced approaches include:

- Expanding regression models with variables like albumin levels or concomitant medications.

- Validating algorithms in ethnically diverse cohorts (e.g., pharmacogenetic models improved dose accuracy by 16% in extreme dose subgroups).

- Applying machine learning to identify non-linear interactions between covariates .

Q. What are the optimal chiral separation techniques for distinguishing this compound from its enantiomers in pharmacokinetic studies?

High-resolution chiral chromatography (e.g., Astec CHIROBIOTIC V2 column, 150 mm × 2.1 mm, 5 µm) with a mobile phase of 0.1% acetic acid/acetonitrile (70:30) achieves baseline resolution. Mass spectrometric detection (e.g., QTOF-MS) confirms enantiomeric purity by monitoring m/z shifts (e.g., +5 Da for deuterated forms). Method validation requires ≤5% carryover and ≥95% enantiomeric excess .

Q. How does deuterium labeling in this compound affect its metabolic stability in cytochrome P450 inhibition assays?

Deuterium kinetic isotope effects (KIEs) may slow CYP2C9-mediated hydroxylation, marginally increasing in vitro half-life. Researchers must compare metabolic rates of this compound with unlabeled warfarin using human hepatocytes or recombinant enzymes. Adjustments to incubation times or substrate concentrations are recommended to avoid underestimating intrinsic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.